TGFbetaRI-IN-3
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Overview
Description
TGFbetaRI-IN-3 is a highly selective inhibitor of the transforming growth factor-beta receptor type 1 (TGFbetaR1). This compound has shown potential applications in immuno-oncology due to its ability to inhibit TGFbetaR1 with an IC50 value of 0.79 nanomolar and a 2000-fold selectivity against MAP4K4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TGFbetaRI-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product with high purity .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure scalability and reproducibility. These methods often involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: TGFbetaRI-IN-3 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
TGFbetaRI-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In immuno-oncology, it is used to study the inhibition of TGFbetaR1 and its effects on tumor growth and immune response. The compound is also utilized in research related to fibrosis, cardiovascular diseases, and other conditions where TGFbeta signaling plays a crucial role .
Mechanism of Action
TGFbetaRI-IN-3 exerts its effects by selectively inhibiting the TGFbetaR1 receptor. This inhibition prevents the phosphorylation of receptor-regulated Smad2/3 proteins, which subsequently associate with the common mediator Smad4. The Smad complex then translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds:
- Galunisertib (LY2157299)
- RepSox (ALK5 Inhibitor II)
- A 83-01 (ALK5 Inhibitor IV)
- Pirfenidone (AMR69)
Uniqueness: TGFbetaRI-IN-3 stands out due to its high selectivity for TGFbetaR1 and its potent inhibitory activity with an IC50 value of 0.79 nanomolar. This selectivity and potency make it a valuable tool in research focused on TGFbeta signaling pathways and their implications in various diseases .
Properties
IUPAC Name |
N-[2-(3-methylphenyl)pyridin-4-yl]-7-(4-methylsulfonylphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-19-4-3-5-22(16-19)27-18-23(12-14-29-27)31-26-13-15-30-28-17-21(8-11-25(26)28)20-6-9-24(10-7-20)34(2,32)33/h3-18H,1-2H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDDFPZEAIUBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)C5=CC=C(C=C5)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.